molecular formula C11H16N4O2S B1305184 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 519056-49-6

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1305184
CAS No.: 519056-49-6
M. Wt: 268.34 g/mol
InChI Key: ODVSVKPPVBSCJX-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butylsulfonyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, often utilizing microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the tert-butylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

6-tert-butylsulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-7-5-9-13-6-8(10(12)15(9)14-7)18(16,17)11(2,3)4/h5-6H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSVKPPVBSCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384818
Record name 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-49-6
Record name 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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